molecular formula C12H16BFO4S B2938535 4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonyl fluoride CAS No. 1337505-77-7

4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonyl fluoride

Cat. No.: B2938535
CAS No.: 1337505-77-7
M. Wt: 286.12
InChI Key: XHAPVQLJEKERJW-UHFFFAOYSA-N
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Description

4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonyl fluoride (CAS: 1337505-77-7) is a bifunctional organoboron compound with the molecular formula C₁₂H₁₆BFO₄S and a molecular weight of 302.13 g/mol . It features:

  • A tetramethyl-1,3,2-dioxaborolane group, a boronic ester known for enhanced stability compared to boronic acids.
  • A sulfonyl fluoride substituent at the para position of the benzene ring, enabling participation in sulfur(VI) fluoride exchange (SuFEx) click chemistry.
    This compound is commercially available at ≥95% purity and is utilized in medicinal chemistry and materials science for its dual reactivity in cross-coupling reactions and bioconjugation .

Properties

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BFO4S/c1-11(2)12(3,4)18-13(17-11)9-5-7-10(8-6-9)19(14,15)16/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHAPVQLJEKERJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BFO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1337505-77-7
Record name 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonyl fluoride
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Scientific Research Applications

Chemistry: The compound is used in organic synthesis as a building block for the construction of complex molecules. It is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely employed in the synthesis of biaryls and other complex organic compounds.

Biology: In biological research, the compound is used as a probe to study enzyme activities and interactions. Its unique structure allows it to bind selectively to certain biological targets, making it a valuable tool in biochemical assays.

Medicine: The compound has potential applications in drug discovery and development. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of pharmaceuticals.

Industry: In the chemical industry, the compound is used in the production of advanced materials, such as polymers and coatings. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonyl fluoride exerts its effects depends on the specific reaction or application. In Suzuki-Miyaura cross-coupling reactions, the boronic acid derivative acts as a nucleophile, reacting with a halide or triflate to form a new carbon-carbon bond. The molecular targets and pathways involved in biological applications may include enzyme active sites or receptor binding sites.

Comparison with Similar Compounds

Key Structural and Functional Differences

The compound is compared to analogs with variations in the boron-protecting group, sulfonyl substituent, or aromatic substitution patterns (Table 1).

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Reactivity Features Applications
4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonyl fluoride C₁₂H₁₆BFO₄S - Boronic ester (dioxaborolane)
- Sulfonyl fluoride
- Stable boronic ester for Suzuki-Miyaura coupling
- SuFEx reactivity
Bioconjugation, drug discovery
4-(Methylsulfonyl)phenylboronic acid (CAS: 149104-88-1) C₇H₉BO₄S - Boronic acid
- Methylsulfonyl
- Prone to protodeboronation
- Direct Suzuki coupling
Synthesis of biaryls
[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonyl chloride C₁₄H₂₀BClO₄S - Boronic ester
- Sulfonyl chloride
- Nucleophilic substitution (Cl vs. F)
- Less stable than fluoride
Reactive intermediate for sulfonamides
2-(2-Chloro-4-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 373384-18-0) C₁₃H₁₈BClO₄S - Boronic ester
- Chloro and methylsulfonyl
- Electron-withdrawing Cl enhances electrophilicity Functionalized aryl building blocks

Stability and Reactivity Insights

  • Boronic Ester vs. Boronic Acid : The dioxaborolane group in the target compound offers superior stability under ambient conditions compared to 4-(methylsulfonyl)phenylboronic acid, which requires careful handling to avoid decomposition . This stability is critical for storage and multi-step syntheses.
  • Sulfonyl Fluoride vs. Chloride: The sulfonyl fluoride group is less reactive toward nucleophiles than the chloride analog, making it ideal for selective bioconjugation (e.g., SuFEx with amines or phenols) without premature hydrolysis .

Biological Activity

4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonyl fluoride, commonly referred to as a derivative of benzenesulfonyl fluoride, has garnered attention in biochemical research due to its potential biological activities. This compound is known for its role as a serine protease inhibitor and its implications in various enzymatic processes.

The compound features a sulfonyl fluoride group which is critical for its biological activity. The presence of the dioxaborolane moiety enhances its reactivity and stability in biological systems. The molecular formula is C13H17B2O4S, and it possesses unique structural characteristics that facilitate interactions with biological macromolecules.

The primary mechanism through which this compound exerts its biological effects is through the inhibition of serine proteases. These enzymes are crucial for various physiological processes, including inflammation and immune responses. The sulfonyl fluoride group acts as an electrophile, forming covalent bonds with the active site serine residues in proteases, thereby inhibiting their activity.

Biological Activity Overview

Research indicates that this compound can significantly impact cellular processes by modulating protease activity. Below are key findings from various studies:

Study Findings
PubMed Study (1997)Demonstrated that similar compounds (e.g., AEBSF) inhibit NADPH oxidase activation in macrophages, preventing oxidative bursts crucial for immune response .
Hydrolysis Kinetic Study (2018)Showed that this compound undergoes hydrolysis to form inactive derivatives under physiological conditions .
Synthetic StudiesHighlighted the importance of the sulfonyl fluoride group for maintaining inhibitory activity against serine proteases .

Case Studies

  • Inhibition of NADPH Oxidase : In a study focusing on macrophage activation, it was found that this compound effectively inhibited the assembly of NADPH oxidase components. This inhibition was linked to reduced superoxide production during inflammatory responses .
  • Cell Culture Applications : In cell culture studies involving HIV monoclonal antibodies, the addition of this compound was shown to mitigate product clipping by inhibiting proteolytic activity during cell culture development .

Research Findings

The compound's biological activities have been characterized through various assays and studies:

  • Protease Inhibition : Kinetic assays revealed that the compound effectively inhibits serine proteases at low concentrations, with a structure-function relationship indicating that modifications to the dioxaborolane moiety can enhance or reduce activity.
  • Hydrolysis Studies : The hydrolysis of this compound leads to the formation of less active derivatives, emphasizing the need for careful consideration of its stability in experimental settings .

Q & A

Q. Purity Assessment :

  • Chromatography : Use silica gel column chromatography with ethyl acetate/hexane gradients.
  • Spectroscopic Methods : 1H^{1}\text{H} and 19F^{19}\text{F} NMR to confirm boron and fluorine integration; HPLC-MS for trace impurities.
  • Elemental Analysis : Validate stoichiometry.

Basic: What handling and storage protocols are critical for maintaining the stability of this compound?

Answer:

  • Storage : Store under inert atmosphere (argon/nitrogen) at 0–6°C to prevent hydrolysis of the boronate ester and degradation of the sulfonyl fluoride group .
  • Handling : Use anhydrous solvents (e.g., THF, DMF) and gloveboxes for moisture-sensitive reactions.
  • Stability Monitoring : Regular 11B^{11}\text{B} NMR to detect boronate ester hydrolysis; FT-IR to track sulfonyl fluoride integrity.

Advanced: How can competing side reactions (e.g., protodeboronation) be minimized during Suzuki-Miyaura couplings with this compound?

Answer:

  • Catalyst Optimization : Use Pd(OAc)2_2 with bulky ligands (e.g., SPhos) to suppress β-hydride elimination .
  • Base Selection : Weak bases (e.g., K2_2CO3_3) in polar aprotic solvents (e.g., DME) reduce protodeboronation.
  • Temperature Control : Reactions at 60–80°C balance reactivity and stability.
  • Additives : Include catalytic amounts of Cu(I) to stabilize the boronate intermediate.

Advanced: What crystallographic techniques are effective for resolving the structure of derivatives of this compound?

Answer:

  • Crystal Growth : Use vapor diffusion with dichloromethane/hexane or slow evaporation from ethanol.
  • Data Collection : High-resolution synchrotron X-ray sources (λ = 0.7–1.0 Å) for small crystals.
  • Refinement : SHELXL (for small molecules) or PHENIX (for macromolecular complexes) to model boron and fluorine positions .
  • Validation : Check Rfree_{\text{free}} and electron density maps (e.g., omit maps) for ambiguous regions.

Advanced: How can contradictory data on the hydrolytic stability of this compound under aqueous conditions be resolved?

Answer:

  • Systematic Stability Studies :
    • Vary pH (2–12), temperature (4–40°C), and solvent systems (aqueous/organic mixtures).
    • Monitor degradation via 19F^{19}\text{F} NMR (loss of sulfonyl fluoride signal) and LC-MS.
  • Kinetic Analysis : Determine activation energy (Ea_a) for hydrolysis using Arrhenius plots.
  • Computational Modeling : DFT calculations (e.g., Gaussian) to identify transition states and solvent effects .

Advanced: What strategies enable selective functionalization of the sulfonyl fluoride group without disrupting the boronate ester?

Answer:

  • Protection of Boronate : Temporarily convert the boronate to a trifluoroborate salt (KHF2_2 treatment) to stabilize it during sulfonyl fluoride reactions.
  • Click Chemistry : Use sulfur(VI) fluoride exchange (SuFEx) reactions with amines or alcohols under mild conditions (e.g., pH 7.4 buffer, 25°C) .
  • Parallel Monitoring : Use in-situ 11B^{11}\text{B} NMR to confirm boronate integrity during functionalization.

Advanced: How can this compound serve as a bifunctional building block in drug discovery?

Answer:

  • Dual Reactivity :
    • Boronate : Suzuki-Miyaura couplings for biaryl synthesis .
    • Sulfonyl Fluoride : SuFEx for covalent inhibitor development (e.g., targeting serine proteases) .
  • Case Study : Combine with pyrazole scaffolds (e.g., from PharmaBlock catalog ) to generate kinase inhibitors. Validate via enzyme assays (e.g., IC50_{50} measurements) and crystallography.

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